molecular formula C11H10N2O2 B3355326 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione CAS No. 62373-30-2

10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione

Cat. No. B3355326
Key on ui cas rn: 62373-30-2
M. Wt: 202.21 g/mol
InChI Key: DOBOZPLUXSSGSV-UHFFFAOYSA-N
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Patent
US04001245

Procedure details

To a suspension of 53.1 g (0.30 mole) of 1,2,3.4-tetrahydroisoquinoline-3-carboxylic acid in 1000 ml glacial acetic acid was added quickly a solution of 48.6 g (0.60 mole) of potassium cyanate in 150 ml water. The mixture was stirred and heated on a steam bath at 90°-95° for 90 min and all solids dissolved. 3N hydrochloric acid (2400 ml) was added and the resulting solution was stirred and refluxed for 20 hr. The solution was filtered while hot through a coarse sintered glass funnel to remove mechanical impurities and the filtrate was stored in the refrigerator for 18 hrs to deposit 44 g of the crude product. Recrystallization from 1400 ml alcohol gave 29.9 g (49%) of the cyclized material, m.p. 225°-231°. Further recrystallization from alcohol gave the analytical sample, m.p. 227°-230°.
Quantity
53.1 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
potassium cyanate
Quantity
48.6 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
2400 mL
Type
reactant
Reaction Step Three
Yield
49%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]([C:11]([OH:13])=O)[NH:2]1.[O-:14][C:15]#[N:16].[K+].Cl>C(O)(=O)C.O>[C:11]1(=[O:13])[CH:3]2[N:2]([CH2:1][C:10]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[CH2:4]2)[C:15](=[O:14])[NH:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
53.1 g
Type
reactant
Smiles
C1NC(CC2=CC=CC=C12)C(=O)O
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
potassium cyanate
Quantity
48.6 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2400 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath at 90°-95° for 90 min
Duration
90 min
DISSOLUTION
Type
DISSOLUTION
Details
all solids dissolved
STIRRING
Type
STIRRING
Details
the resulting solution was stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 hr
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered while hot through a coarse sintered glass funnel
CUSTOM
Type
CUSTOM
Details
to remove mechanical impurities
CUSTOM
Type
CUSTOM
Details
Recrystallization from 1400 ml alcohol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(NC(N2CC=3C=CC=CC3CC21)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29.9 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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